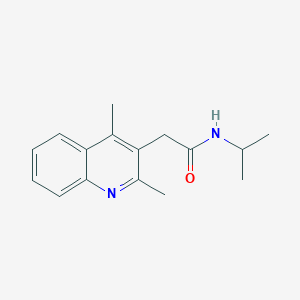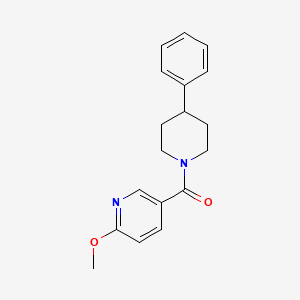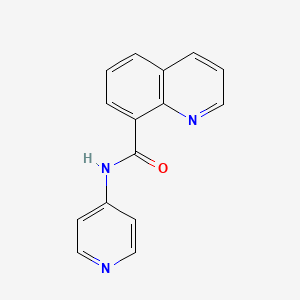
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is known for its unique chemical properties, which make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide are diverse and depend on the specific enzyme targeted. For example, inhibition of certain kinases can lead to the suppression of cell proliferation and the induction of apoptosis, making this compound a potential candidate for cancer therapy. Inhibition of phosphodiesterases can lead to increased intracellular levels of cyclic nucleotides, which can have a variety of effects on cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is its high potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes in vitro and in vivo. However, one limitation of this compound is its relatively high cost and low availability, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide. Some possible areas of focus include:
1. Development of new synthetic methods for producing this compound, which could increase its availability and reduce its cost.
2. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, cardiovascular disease, and neurological disorders.
3. Exploration of the potential agricultural applications of this compound, such as its use as a pesticide or herbicide.
4. Study of the potential materials science applications of this compound, such as its use in the development of new electronic or optical materials.
Conclusion
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is a valuable tool for scientific research, with a wide range of potential applications in medicine, agriculture, and materials science. Its unique chemical properties and potent inhibitory activity make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the reaction of 2-amino-5-methylpyridine with 4-bromo-1-(pyrazol-1-yl)benzene in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide has been used in a wide range of scientific research studies. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including kinases and phosphodiesterases, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-3-8-15(17-11-12)19-16(21)13-4-6-14(7-5-13)20-10-2-9-18-20/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONQYDAEUNHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)








